3-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid hydrochloride
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Overview
Description
3-Methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid hydrochloride is a chemical compound belonging to the class of indazole derivatives. Indazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrazole ring. This compound is known for its potential biological and pharmaceutical applications due to its unique structural properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with readily available starting materials such as tryptophan or its derivatives.
Synthetic Pathways: One common synthetic route involves the cyclization of an appropriate precursor, such as an amino acid derivative, under acidic or basic conditions to form the indazole ring.
Reaction Conditions: The reaction conditions may vary, but they often involve heating the reaction mixture, using catalysts, and maintaining specific pH levels to ensure the formation of the desired product.
Industrial Production Methods:
Scale-Up: The synthesis process is scaled up in industrial settings to produce larger quantities of the compound.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one or more atoms or groups in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution Reagents: Various nucleophiles and electrophiles are employed in substitution reactions, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxidation reactions can yield carboxylic acids, aldehydes, and ketones.
Reduction Products: Reduction reactions can produce amines, alcohols, and other reduced derivatives.
Substitution Products: Substitution reactions can result in the formation of various substituted indazole derivatives.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for the preparation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Biology: Indazole derivatives, including 3-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid hydrochloride, have shown biological activities such as antimicrobial, antiviral, and anticancer properties. These compounds are studied for their potential use in developing new therapeutic agents.
Medicine: The compound is investigated for its potential medicinal applications, including its use as an anti-inflammatory, antipyretic, and analgesic agent. Its ability to modulate various biological pathways makes it a candidate for drug development.
Industry: In the chemical industry, the compound is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 3-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid: This compound is structurally similar but differs in the position of the methyl group and the carboxylic acid group.
5-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid: Another structurally related compound with a different substitution pattern.
Uniqueness: 3-Methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid hydrochloride is unique due to its specific substitution pattern and its potential biological and pharmaceutical applications. Its distinct structure allows it to interact with biological targets in ways that other similar compounds may not.
Properties
CAS No. |
2551119-97-0 |
---|---|
Molecular Formula |
C9H13ClN2O2 |
Molecular Weight |
216.7 |
Purity |
95 |
Origin of Product |
United States |
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